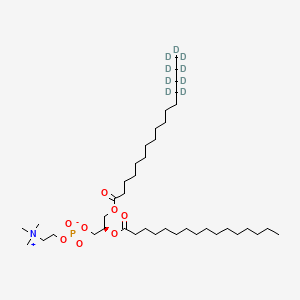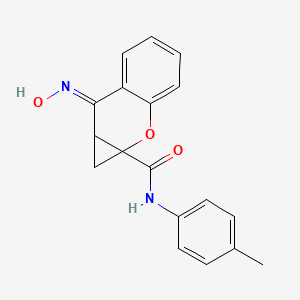
Mcl-1/bcl-2-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mcl-1/bcl-2-IN-4 is a potent and selective dual inhibitor of myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of Mcl-1 and Bcl-2 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1/bcl-2-IN-4 involves multiple steps, including the formation of bicyclic compounds derived from benzimidazole chalcone and flavonoid scaffolds. The synthetic route typically includes:
Formation of Benzimidazole Chalcone: This involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form benzimidazole. This is followed by the Claisen-Schmidt condensation with acetophenone derivatives to form benzimidazole chalcone.
Formation of Flavonoid Scaffold: This involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form flavonoid scaffolds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Mcl-1/bcl-2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and flavonoid moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the chalcone and flavonoid structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Applications De Recherche Scientifique
Mcl-1/bcl-2-IN-4 has several scientific research applications, including:
Cancer Research: The compound is used to study the role of Mcl-1 and Bcl-2 in cancer cell survival and apoptosis. .
Drug Development: This compound serves as a lead compound for the development of new anticancer drugs targeting the Bcl-2 family of proteins.
Biological Studies: The compound is used to investigate the molecular mechanisms of apoptosis and the interactions between pro-apoptotic and anti-apoptotic proteins.
Mécanisme D'action
Mcl-1/bcl-2-IN-4 exerts its effects by selectively binding to the anti-apoptotic proteins Mcl-1 and Bcl-2. This binding prevents these proteins from sequestering pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis. The compound effectively displaces BH3-only proteins from Mcl-1 and Bcl-2, leading to the activation of the intrinsic apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
S63845: A selective Mcl-1 inhibitor currently in clinical trials for various cancers
Uniqueness
Mcl-1/bcl-2-IN-4 is unique in its dual inhibition of both Mcl-1 and Bcl-2, making it a potent compound for overcoming resistance mechanisms that involve the upregulation of these proteins. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these proteins .
Propriétés
Formule moléculaire |
C26H23BrN2O5S |
|---|---|
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C26H23BrN2O5S/c27-16-8-10-17(11-9-16)35-21-13-12-20-24-18(21)4-3-5-19(24)25(33)29(26(20)34)15-14-28-22(30)6-1-2-7-23(31)32/h3-5,8-13H,1-2,6-7,14-15H2,(H,28,30)(H,31,32) |
Clé InChI |
CNEKGBXSPSZPSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCNC(=O)CCCCC(=O)O)SC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)









![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)



